molecular formula C12H10BrNO2S B2760043 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid CAS No. 1082829-38-6

3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid

Cat. No.: B2760043
CAS No.: 1082829-38-6
M. Wt: 312.18
InChI Key: RSXDQMUSOYKRKF-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is an organic compound that features both a bromophenyl group and a thiazole ring. Compounds with these functional groups are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Bromination of the Phenyl Ring:

    Coupling Reactions: The final step might involve coupling the bromophenyl and thiazole moieties through a suitable linker, followed by carboxylation to introduce the propanoic acid group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl ring.

    Reduction: Reduction reactions could target the bromine atom or the thiazole ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid would depend on its specific interactions with biological targets. Generally, compounds with thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid: Similar structure but with the bromine atom in a different position.

    3-(3-Chlorophenyl)-3-(1,3-thiazol-2-yl)propanoic acid: Chlorine instead of bromine.

    3-(3-Bromophenyl)-3-(1,2,4-thiadiazol-2-yl)propanoic acid: Different heterocyclic ring.

Uniqueness

The specific positioning of the bromine atom and the thiazole ring in 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid might confer unique properties in terms of reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(3-bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-9-3-1-2-8(6-9)10(7-11(15)16)12-14-4-5-17-12/h1-6,10H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXDQMUSOYKRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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